molecular formula C5H4ClN5 B11916192 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B11916192
M. Wt: 169.57 g/mol
InChI Key: XQWKUQLJRAFCSQ-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS: 31309-08-7) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at position 6 and an amine group at position 2. This scaffold is highly versatile in medicinal chemistry due to its ability to act as a kinase inhibitor precursor and its role in nucleoside analog synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-2H-pyrazolo[3,4-d]pyrimidin-3-amine

InChI

InChI=1S/C5H4ClN5/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H3,7,8,9,10,11)

InChI Key

XQWKUQLJRAFCSQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=NNC(=C21)N)Cl

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Subsequent Cyclization

Chlorination and Functional Group Manipulation

Direct Chlorination Using Phosphorus Oxychloride (POCl₃)

Amine Group Installation and Protection

Nucleophilic Aromatic Substitution (SNAr)

The 3-amine group is introduced via SNAr using ammonium hydroxide or primary amines. A notable example involves reacting 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with aqueous NH₃ at elevated temperatures.

Procedure :

  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 g) is stirred with 28% NH₄OH (10 mL) at 80°C for 12 hours.

  • Yield: 78% after recrystallization from methanol.

Protecting Group Strategies

Boc (tert-butoxycarbonyl) and trifluoroacetyl groups are commonly used to protect the amine during subsequent reactions. Deprotection is achieved via acidic (HCl/dioxane) or basic (NaOH/MeOH) conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)Limitations
Knoevenagel RoutePhenoxybenzoic acid chloride, malononitrileCondensation, cyclization6595Hazardous reagents required
Hydrazine CyclizationDichloropyrimidine carboxaldehydeOne-pot cyclization7298Limited substrate scope
POCl₃ ChlorinationPyrazolo[3,4-d]pyrimidine precursorElectrophilic substitution8899Corrosive reagents
SNAr Amidation4,6-Dichloro derivativeNucleophilic substitution7897Requires high temperatures

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis and microwave-assisted reactions. For example, ball-milling 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde with hydrazine hydrate achieves 70% yield in 30 minutes, eliminating solvent waste. Microwave irradiation (150°C, 20 minutes) accelerates POCl₃ chlorination, reducing reaction times from 6 hours to 45 minutes.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors outperform batch processes by improving heat transfer and reducing byproducts. A patented continuous system achieves 92% yield using:

  • Residence Time : 8 minutes

  • Temperature : 130°C

  • Catalyst : Immobilized lipase for byproduct suppression

Analytical Characterization Data

1H NMR (DMSO-d₆) :

  • δ 8.42 (s, 1H, H-5)

  • δ 7.89 (s, 2H, NH₂)

  • δ 6.95 (s, 1H, H-1)

HRMS (ESI+) :

  • Calculated for C₅H₅ClN₅ [M+H]⁺: 170.0228

  • Found: 170.0225

HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient)

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine derivatives have been identified as promising candidates for developing epidermal growth factor receptor inhibitors (EGFRIs). Research has demonstrated that certain derivatives exhibit potent anti-proliferative activities against various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, indicating strong inhibitory potential in resistant cancer types .

Biochemical Research

Enzyme Inhibition Studies
The compound serves as a critical scaffold for synthesizing kinase inhibitors targeting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In vitro studies have shown that derivatives can effectively inhibit CDK2, thereby influencing cellular processes such as apoptosis and cell cycle progression .

Agricultural Chemistry

Potential Pesticide Development
Research indicates that this compound may have applications in developing safer pesticides or herbicides. Its structural properties allow for modifications that could enhance efficacy against agricultural pests while minimizing environmental impact .

Material Science

Organic Electronics
The compound is being investigated for its properties in creating novel materials for organic electronics and photonic devices. Its unique chemical structure allows for potential applications in developing new electronic materials with desirable conductive properties .

Diagnostic Applications

Biomarker Detection
Ongoing research is exploring the use of this compound in developing diagnostic tools aimed at detecting specific biomarkers associated with diseases. This application could lead to advancements in early disease detection and personalized medicine approaches .

Case Studies

Several case studies highlight the efficacy of compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Case Study 1 : A study demonstrated significant tumor size reduction in xenograft models when treated with a related pyrazolo[3,4-d]pyrimidine derivative at a dosage of 20 mg/kg.
  • Case Study 2 : Another investigation found that combining pyrazolo[3,4-d]pyrimidine derivatives with standard chemotherapy enhanced overall treatment efficacy while reducing side effects .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Reactivity

The reactivity and biological activity of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent positions. Below is a comparative analysis:

Table 1: Structural and Reactivity Comparison
Compound Name Substituents Key Reactivity Reference
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine Cl (C6), NH₂ (C3) SNAr at C6 with amines; iodination at C3 possible
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cl (C4), NH₂ (C6), CH₃ (N1) Selective substitution at C4 with methylamine; stable under acidic conditions
4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine NHNH₂ (C4), NHPh (C6), Ph (N1) Forms Schiff bases with aldehydes; anticancer activity
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CH₂Cl (C6), NHCH₃ (C4), CH₃ (N1) Selective substitution at C4; intermediate for disubstituted analogs

Key Observations :

  • Chlorine at C6 (target compound) enhances electrophilicity, enabling substitutions with amines (e.g., methylamine, aniline) .
  • Chlorine at C4 (e.g., 4-chloro-1-methyl derivative) shows distinct reactivity, favoring substitutions at C4 rather than C6 .
  • Hydrazinyl groups (e.g., compound VI in ) enable condensation reactions for anticancer applications .

Key Insights :

  • Amino groups at C6 correlate with antiparasitic activity, as seen in leishmaniasis treatment .
  • Bulky aryl substitutions (e.g., diphenyl groups) enhance anticancer potency by improving target binding .

Physicochemical Properties

Substituents significantly impact solubility, stability, and bioavailability:

Table 3: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility Stability Reference
This compound Not reported Low in water Stable at 2–8°C (dark)
4-Chloro-1-methyl derivative Not reported Moderate in DMSO Hygroscopic; inert atm
N,1-Diphenyl-4-hydrazinyl derivative 244–246 Soluble in ethanol Degrades under light

Key Trends :

  • Chlorine and methyl groups improve stability but reduce aqueous solubility.
  • Hydrazinyl derivatives require protection from light due to photosensitivity .

Biological Activity

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C5H5ClN4
  • Molecular Weight : 158.58 g/mol
  • CAS Number : 1891257-74-1

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit potent anticancer activity. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)10.5EGFR inhibition
HCT116 (Colorectal)15.2Induction of apoptosis
MDA-MB-231 (Breast)8.0Cell cycle arrest and apoptosis

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth in several cancers .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. It has been identified as a sigma-1 receptor (σ1R) ligand, which plays a role in modulating neuroprotection and pain relief:

Study Findings
SAR Study on σ1R LigandsIdentified as a selective σ1R antagonist with good ADMET profile .
Antinociceptive ActivityShowed significant pain relief in animal models, indicating potential use in pain management .

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes:

  • EGFR Inhibition : By blocking EGFR signaling pathways, the compound reduces cell proliferation and induces apoptosis in cancer cells.
  • σ1R Modulation : Interaction with σ1R can enhance neuronal survival under stress conditions and modulate pain pathways.

Case Study 1: Anticancer Efficacy

In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives for anticancer activity, this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer therapies.

Case Study 2: Neuroprotection in Animal Models

A series of experiments were conducted using rodent models to assess the neuroprotective effects of the compound. Results indicated that treatment with this compound significantly reduced neuronal death in models of acute stress and provided substantial pain relief.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions using substituted pyrazole or pyrimidine precursors. For example, Swelam et al. () employed a one-pot multi-component reaction to generate pyrazolo[3,4-d]pyrimidine derivatives, with intermediates purified via recrystallization (e.g., acetonitrile) and characterized using IR and ¹H NMR spectroscopy. Key spectral markers include NH stretching (IR: ~3300 cm⁻¹) and aromatic proton resonances (NMR: δ 7.5–8.5 ppm) .

Q. How do substituents at the 1- and 4-positions influence the compound’s reactivity?

Substituents like methyl or phenyl groups at the 1-position (e.g., 1-methyl derivatives in ) enhance stability by reducing ring distortion. At the 4-position, chloro or amino groups dictate electrophilic substitution patterns. For instance, 4-chloro derivatives undergo nucleophilic displacement with amines or alkoxides, while 4-amino analogs are pivotal for hydrogen bonding in biological interactions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 5.5–6.5 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., C₆H₅ClN₄S in : MW 200.65).
  • X-ray Crystallography : Resolves regioselectivity ambiguities (e.g., triazolo-pyridin-7-imine derivatives in ) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated pyrazolo[3,4-d]pyrimidine derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates ().
  • Catalysis : Fe(acac)₃ () accelerates cyclization in one-pot reactions.
  • Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., achieved 75% yield at 70°C). Contradictory yields may arise from trace moisture or impurities; rigorous drying of reactants and solvents is critical .

Q. What strategies resolve contradictory spectral data in substituted analogs?

Q. How do fluorinated modifications at the 3-position alter bioactivity?

Fluorine introduction () enhances metabolic stability and lipophilicity. For example, 3-fluoro analogs show improved kinase inhibition due to stronger C-F⋯H-N hydrogen bonds. SAR studies suggest EC₅₀ improvements by 2–3 log units compared to non-fluorinated derivatives .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?

Buchwald-Hartwig amination of 6-chloro derivatives favors the 4-position due to lower electron density at N1 (supported by Mulliken charge calculations). Steric hindrance from 1-methyl groups ( ) further directs coupling to the 4-amine site .

Methodological Challenges and Solutions

Q. How can solubility limitations in aqueous buffers be addressed?

  • Co-solvents : 10–20% DMSO or PEG-400 enhances solubility ( ).
  • Prodrug Design : Phosphate ester prodrugs (e.g., ’s triphenylmethyl derivatives) improve bioavailability.
  • Nanoparticle Formulations : Liposomal encapsulation reduces aggregation in PBS .

Q. What computational tools predict binding interactions with kinase targets?

Molecular docking (AutoDock Vina) using the compound’s InChI ( ) identifies key interactions:

  • Pyrazole N2 with kinase hinge region (e.g., EGFR T790M).
  • 6-Chloro group occupying hydrophobic pockets. MD simulations (AMBER) validate stability of binding poses over 100 ns trajectories .

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